Ethyl 4-aminobenzofuran-2-carboxylate
Overview
Description
Ethyl 4-aminobenzofuran-2-carboxylate is a chemical compound with the molecular formula C11H11NO3 . It is used as a laboratory chemical and in the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of benzofuran derivatives, including Ethyl 4-aminobenzofuran-2-carboxylate, has been a subject of interest in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring is constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis
The molecular structure of Ethyl 4-aminobenzofuran-2-carboxylate consists of a benzofuran ring, an ethyl group, and an amino group .Chemical Reactions Analysis
Benzofuran compounds, including Ethyl 4-aminobenzofuran-2-carboxylate, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making them potential natural drug lead compounds .Physical And Chemical Properties Analysis
Ethyl 4-aminobenzofuran-2-carboxylate has a molecular weight of 205.21 .Scientific Research Applications
Organic Synthesis and Material Science
Ethyl 4-aminobenzofuran-2-carboxylate is used in the waste-free synthesis of condensed heterocyclic compounds through rhodium-catalyzed oxidative coupling. This method efficiently synthesizes 8-substituted isocoumarin derivatives, some of which exhibit solid-state fluorescence, indicating its potential application in material science for the development of fluorescent materials (Shimizu et al., 2009).
Medicinal Chemistry and Anticancer Research
In medicinal chemistry, Ethyl 4-aminobenzofuran-2-carboxylate derivatives have been explored for their anticancer properties. For instance, derivatives synthesized from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate showed significant antiproliferative potential against breast cancer cell lines, with one derivative inducing apoptosis and reducing tumor mass in vivo, suggesting potential applications in cancer therapy (Gad et al., 2020).
Environmental Studies
The environmental behavior of UV filters, including Ethyl-4-aminobenzoate (a compound similar in structure to Ethyl 4-aminobenzofuran-2-carboxylate), has been investigated to understand their fate in natural waters. Studies have shown that Ethyl-4-aminobenzoate does not accumulate in the environment, likely due to its transformation into less toxic products upon irradiation, indicating the environmental safety of such compounds (Li et al., 2017).
Safety And Hazards
Future Directions
Benzofuran compounds, including Ethyl 4-aminobenzofuran-2-carboxylate, have potential applications in many aspects due to their biological activities . They are potential natural drug lead compounds and have attracted more and more attention of chemical and pharmaceutical researchers worldwide . Future research may focus on exploring these potential applications further.
properties
IUPAC Name |
ethyl 4-amino-1-benzofuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h3-6H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSPUKYEMNTNTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2O1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30632510 | |
Record name | Ethyl 4-amino-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30632510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-aminobenzofuran-2-carboxylate | |
CAS RN |
1092351-93-3 | |
Record name | Ethyl 4-amino-2-benzofurancarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092351-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-amino-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30632510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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